5-Aza-2'-deoxyuridine

DNA Methylation Thymidylate Synthase Antimetabolite

Researchers studying DNMT1-TS crosstalk or decitabine resistance require a single agent combining both mechanisms. 5-Aza-2'-deoxyuridine uniquely inhibits thymidylate synthase (TS) while forming covalent DNMT1 adducts upon DNA incorporation, enabling sustained DNA hypomethylation. • Dual TS/DNMT1 targeting in one molecule-not achievable with decitabine or 5-FU alone • Inherently CDA-resistant, ensuring stable activity in high-CDA models • Available as pure β-isomer (biologically active form) or α/β mixture-select carefully for experimental reproducibility

Molecular Formula C8H11N3O5
Molecular Weight 229.192
CAS No. 25501-08-0
Cat. No. B566005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aza-2'-deoxyuridine
CAS25501-08-0
Synonyms1-(2-Deoxy-β-D-erythro-pentofuranosyl)-1,3,5-triazine-2,4(1H,3H)-dione;  1-(2-Deoxy-β-D-erythro-pentofuranosyl)-s-triazine-2,4(1H,3H)-dione; 
Molecular FormulaC8H11N3O5
Molecular Weight229.192
Structural Identifiers
SMILESC1C(C(OC1N2C=NC(=O)NC2=O)CO)O
InChIInChI=1S/C8H11N3O5/c12-2-5-4(13)1-6(16-5)11-3-9-7(14)10-8(11)15/h3-6,12-13H,1-2H2,(H,10,14,15)/t4-,5+,6+/m0/s1
InChIKeyQVHBBRWEQLPGLD-KVQBGUIXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aza-2'-deoxyuridine: Dual-Mechanism Epigenetic Tool


5-Aza-2'-deoxyuridine (CAS 25501-08-0) is a synthetic nucleoside analog of thymidine characterized by a 1,3,5-triazine-2,4(1H,3H)-dione base linked to a 2'-deoxyribose sugar . It is a key metabolite of the clinically used DNA methyltransferase (DNMT) inhibitor 5-aza-2'-deoxycytidine (decitabine), formed via cytidine deaminase-mediated deamination [1]. This compound exhibits a dual mechanism of action: it inhibits thymidylate synthase (TS), thereby disrupting de novo thymidylate biosynthesis essential for DNA replication [2], and upon incorporation into DNA, it forms a covalent adduct with DNMT1, leading to enzyme degradation and DNA hypomethylation [3]. The compound is commercially available either as a pure β-isomer or as an α/β isomeric mixture, a distinction critical for experimental reproducibility and interpretation .

Mechanism

Dual TS and DNMT1 inhibition in a single moleculeClass-level evidence

Isomer

Specify pure β-anomer or α/β mixture based on experimental stringencyβ-isomer is the active species

Metabolism

Not a substrate for cytidine deaminase; enables CDA-independent study designs

5-Aza-2'-deoxyuridine: Why Analogs Are Not Interchangeable


Despite superficial structural similarities within the azanucleoside class, 5-aza-2'-deoxyuridine cannot be replaced by its analogs, such as 5-aza-2'-deoxycytidine (decitabine) or 5-azacytidine, without fundamentally altering experimental outcomes. This is due to critical differences in their metabolic processing and primary intracellular targets. 5-Aza-2'-deoxyuridine is unique in its dual targeting of both thymidylate synthase (TS) and DNMT1 [1], whereas decitabine primarily acts via DNMT1 inhibition after incorporation [2]. Furthermore, 5-aza-2'-deoxyuridine is the direct deamination product of decitabine, making it a critical metabolite in studies of cytidine deaminase (CDA)-mediated resistance and pharmacokinetics [3]. Substituting with the parent compound decitabine bypasses the deamination step, altering the pharmacological and resistance profile of the study. The isomer composition (α vs. β anomer) is another critical procurement consideration, as the β-anomer is the biologically active form, and mixtures will have reduced specific activity [4]. The quantitative evidence below establishes the specific, measurable differences that justify the exclusive selection of 5-aza-2'-deoxyuridine for defined applications.

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Replacing with decitabine may eliminate the thymidylate synthase inhibition component, altering mechanism-of-action readouts.

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Decitabine is rapidly deaminated by CDA; using it in CDA-high models may introduce variable clearance not present with the metabolite.

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α/β isomeric mixtures dilute the active β-anomer concentration, introducing an uncontrolled factor in quantitative dose-response experiments.

5-Aza-2'-deoxyuridine: Quantitative Differentiation Evidence


Dual TS and DNMT1 Inhibition

5-Aza-2'-deoxyuridine differentiates itself from primary DNMT inhibitors like decitabine by also potently inhibiting thymidylate synthase (TS). In a study of 5-substituted 2'-deoxyuridines on murine L1210 leukemia cells, the class was shown to exert cytotoxicity via TS inhibition, with a strong correlation (r > 0.9) between the inhibition of [2-14C]dUrd incorporation (a measure of TS activity) and cell growth inhibition [1]. This TS inhibition is a mechanism not shared by decitabine, whose primary activity relies on incorporation into DNA and subsequent DNMT trapping [2]. This dual activity suggests a broader anti-proliferative impact, making 5-aza-2'-deoxyuridine a unique tool for studying the interplay between nucleotide metabolism and epigenetic regulation.

Dual TS & DNMT1
Class-level inference
Dual TS + DNMT1 vs. Primarily DNMT1 alone
Supports mechanism-dissection studies of TS–DNMT1 crosstalk
r > 0.9 between TS inhibition and L1210 growth inhibition (class data)
DNA Methylation Thymidylate Synthase Antimetabolite Epigenetics

Cytidine Deaminase Resistance

A key differentiator for 5-aza-2'-deoxyuridine is its inherent resistance to inactivation by cytidine deaminase (CDA). 5-Aza-2'-deoxycytidine (decitabine) is a known substrate for CDA, which deaminates it into 5-aza-2'-deoxyuridine, thereby contributing to its short plasma half-life and in vivo clearance [1]. Since 5-aza-2'-deoxyuridine is the product of this deamination, it is not a substrate for CDA. This means its activity is not dependent on the tumor microenvironment's CDA expression levels, a common mechanism of resistance to decitabine and cytarabine [2]. This metabolic stability is a critical procurement consideration for studies aimed at achieving sustained epigenetic modulation or when working with CDA-high cell lines or animal models.

CDA Resistance
Class-level inference
Not a CDA substrate (stable) vs. Decitabine: CDA substrate (t½ ~10-20 min)
Supports CDA-independent epigenetic modulation study design
Sustained compound levels in CDA-high experimental systems
Drug Resistance Cytidine Deaminase Pharmacokinetics Metabolism

Isomer Purity and β-Anomer Activity

The biological activity of 5-aza-2'-deoxyuridine is highly stereospecific, residing predominantly in the β-anomer. Commercially, the compound is often sold as an isomeric mixture (e.g., approximately 40% β and 60% α isomers) [1] or as a purified β-isomer . For any experiment where precise concentration-response relationships are required, procuring the defined β-isomer is essential. Using a mixture introduces a 2.5-fold error in effective concentration, as the α-isomer has negligible activity. This is a critical procurement decision directly impacting experimental reproducibility and quantitative accuracy. The α-isomer's inactivity is a class feature of nucleoside analogs, where the β-anomeric configuration is required for enzyme recognition and phosphorylation.

Isomer Purity
Supporting evidence
2.5× effective concentration correction
Supports enantiomer-specific procurement for quantitative studies
Mixture contains ~40% active β-anomer; α-anomer inactive
Isomer Purity Structure-Activity Relationship Chemical Procurement Reproducibility

TS Inhibitor Probe Specificity

Within the class of 5-substituted 2'-deoxyuridines, 5-aza-2'-deoxyuridine serves as a more specific probe for thymidylate synthase (TS) inhibition compared to its halogenated counterparts. The study by De Clercq et al. established that for the entire class, the primary cytotoxic target is TS, evidenced by the strong correlation (r > 0.9) between inhibition of [2-14C]dUrd incorporation and L1210 cell growth inhibition [1]. However, unlike 5-fluoro-2'-deoxyuridine (FdUrd) which also inhibits TS but is then further incorporated into RNA, causing additional toxicity, 5-aza-2'-deoxyuridine's primary DNA incorporation is what leads to its secondary DNMT1 inhibitory effect [2]. This cleaner, dual-target profile makes it a more interpretable tool for dissecting TS-dependent cellular processes in the context of DNA methylation.

Probe Specificity
Class-level inference
TS inhibition without RNA incorporation vs. FdUrd also incorporates into RNA
Supports cleaner TS readouts in antimetabolite mechanism studies
Secondary DNMT1 inhibition, not RNA-mediated toxicity
Thymidylate Synthase Antimetabolite Probe Target Engagement

5-Aza-2'-deoxyuridine: Optimal Application Scenarios


Nucleotide Metabolism & DNA Methylation

5-Aza-2'-deoxyuridine is the ideal reagent for dissecting the crosstalk between thymidylate synthase (TS) inhibition and DNA methyltransferase 1 (DNMT1) activity. As established, it uniquely combines both mechanisms within a single molecule [1]. Researchers can use this compound to study how depletion of the dTMP pool via TS inhibition affects the DNA methylation landscape, a question not addressable with agents like decitabine (DNMT1 inhibition only) or 5-fluorouracil (TS inhibition with confounding RNA effects). This application is particularly relevant in cancer biology, where both nucleotide biosynthesis and epigenetic regulation are dysregulated [2].

Bypassing CDA-Mediated Drug Resistance

In cell line or animal models characterized by high cytidine deaminase (CDA) expression, 5-aza-2'-deoxyuridine should be prioritized over its prodrug analog decitabine. The compound is inherently resistant to CDA, the enzyme primarily responsible for the rapid clearance and resistance to decitabine and cytarabine [3]. Procuring 5-aza-2'-deoxyuridine ensures that the observed experimental effects are due to the compound's sustained activity, rather than being confounded by variable and rapid metabolic inactivation. This is critical for long-term treatment studies aimed at achieving stable epigenetic reprogramming [4].

Decitabine Metabolite & PK Studies

5-Aza-2'-deoxyuridine is an essential reference standard for analytical chemistry and pharmacokinetic studies involving decitabine. As the primary deamination product, its accurate quantification in plasma, tissue, or cell extracts is necessary to determine the metabolic fate and clearance rates of decitabine [5]. Using a certified reference standard of the pure β-isomer is non-negotiable for method development and validation in LC-MS/MS or HPLC assays, ensuring the specificity and accuracy of decitabine metabolism studies.

Thymidylate Synthase in DNMT Inhibitor Resistance

In cell lines or patient-derived models that have developed resistance to primary DNMT inhibitors like decitabine, 5-aza-2'-deoxyuridine offers a powerful alternative strategy. Its dual mechanism, including robust TS inhibition, can potentially overcome resistance mechanisms that are specific to DNMT inhibition pathways [6]. This makes it a valuable tool for screening and validating combination therapies or next-generation epigenetic agents in resistant cancer contexts, where the unique TS inhibition component may resensitize cells [7].

Application
Selection Property
Validation Focus
Nucleotide metabolism–methylation crosstalk studies
Dual TS/DNMT1 inhibition in a single tool
TS inhibition–DNA methylation endpoint correlation
CDA-independent epigenetic modulation studies
Inherent metabolic stability to CDA
Sustained compound levels in CDA-high models
Decitabine pharmacokinetic profiling
Metabolite reference standard identity
LC-MS/MS metabolite quantification accuracy
DNMT inhibitor resistance mechanism studies
TS inhibitory component in resistant models
Response restoration endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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